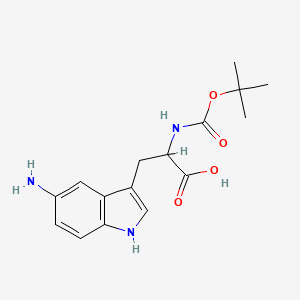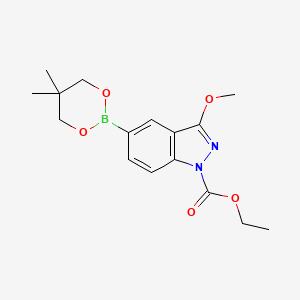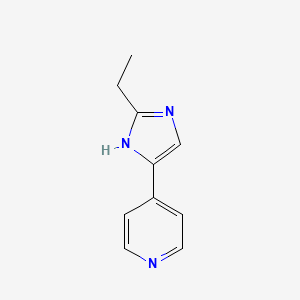
4-(2-Ethyl-1H-imidazol-4-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Ethyl-1H-imidazol-4-yl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyridine rings in its structure allows it to participate in a variety of chemical reactions and interactions.
Preparation Methods
The synthesis of 4-(2-Ethyl-1H-imidazol-4-yl)pyridine typically involves the construction of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Chemical Reactions Analysis
4-(2-Ethyl-1H-imidazol-4-yl)pyridine can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced imidazole derivatives .
Scientific Research Applications
4-(2-Ethyl-1H-imidazol-4-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of antimicrobial and anticancer agents.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-(2-Ethyl-1H-imidazol-4-yl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, which is important in enzyme inhibition or activation .
Comparison with Similar Compounds
4-(2-Ethyl-1H-imidazol-4-yl)pyridine can be compared with other imidazole and pyridine derivatives:
Imidazole derivatives: Compounds like 1H-imidazole and 2-methylimidazole share the imidazole ring but differ in their substitution patterns and reactivity.
Pyridine derivatives: Compounds such as 2-ethylpyridine and 4-methylpyridine share the pyridine ring but have different substituents, affecting their chemical behavior.
The uniqueness of this compound lies in the combination of both imidazole and pyridine rings, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-(2-ethyl-1H-imidazol-5-yl)pyridine |
InChI |
InChI=1S/C10H11N3/c1-2-10-12-7-9(13-10)8-3-5-11-6-4-8/h3-7H,2H2,1H3,(H,12,13) |
InChI Key |
RRHSJERXOOITCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(N1)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


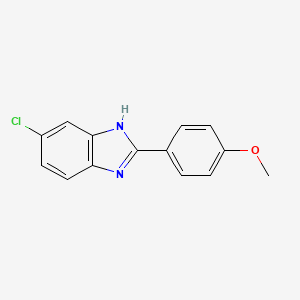
![5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate](/img/structure/B15199161.png)

![1-(1H-Benzo[d]imidazol-2-yl)propan-1-one](/img/structure/B15199165.png)
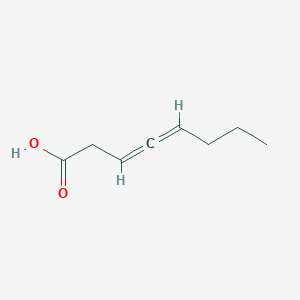


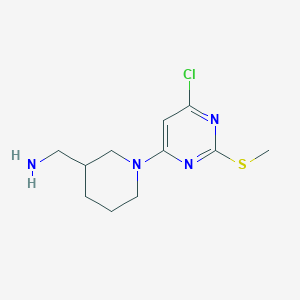
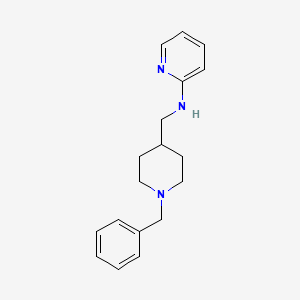
![(Z)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;dihydroxy(oxo)azanium](/img/structure/B15199193.png)
![8-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]diazepin-4(5H)-one](/img/structure/B15199195.png)
